molecular formula C12H8ClFN4O2S B8518926 4-Chloro-1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B8518926
M. Wt: 326.73 g/mol
InChI Key: PRCRQTARUHCPGS-UHFFFAOYSA-N
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Patent
US07425630B2

Procedure details

Toluene (1.6 L) was transferred to a 4 L jacketed reaction vessel fitted with a mechanical stirrer, nitrogen inlet and a temperature probe. 4-Chloro-1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine (7) (97.0 g, 0.297 mol) was added with stirring into the reaction vessel under nitrogen, and a slurry was obtained. The carbamate, 4-hydroxy-piperidine-1-carboxylic acid isopropyl ester (5) (66.57 g, 0.356 mol), was added at room temperature. The reactor was cooled to 12° C. and sodium tert-butoxide (37.09 g, 0.386 mol) was added with stirring. The internal temperature gradually increased to 34° C. due to an exotherm. Then the internal temperature was brought down to 23-25° C. The reaction mixture became a thick slurry and was stirred at room temperature for 2.5 h. The precipitate from the reaction mixture was filtered, washed with toluene (250 mL) followed by water (3×500 mL), and vacuum dried overnight at room temperature. The dried solid product was slurried in EtOH (500 mL) at room temperature, filtered, and washed with water (2.5 L) until the filtrate was neutral. The washed solid product was dissolved in refluxing EtOH (1.3 L), and the resulting clear solution was gradually cooled to room temperature. The product (6) crystallized out and was isolated by filtration and dried overnight in a vacuum oven at 40° C., 20 torr to provide 105.5 g of product (6) (74%). HPLC analysis, >99% (purity, by peak area). 1H NMR (Bruker 400 MHz, CDCl3) δ 8.62 (s, 1H, Ar—H), 8.32 (s, 1H, Ar—H), 7.93 (m, 3H, Ar—H), 5.62 (m, 1H, —O—CH—), 4.95 (m, 1H, CH3—CH—CH3), 3.91 (m, 2H, —CH2—), 3.37 (m, 2H, —CH2—), 3.12 (s, 3H, —SO2CH3), 2.09 (m, 2H, —CH2—), 1.87 (m, 2H, —CH2—), 1.27 (d, 6H, J=8 Hz, CH3—CH—CH3); mass spec. (electrospray) m/z 478 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
66.57 g
Type
reactant
Reaction Step Two
Quantity
37.09 g
Type
reactant
Reaction Step Three
Quantity
1.6 L
Type
solvent
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]2[N:8]([C:11]3[CH:16]=[CH:15][C:14]([S:17]([CH3:20])(=[O:19])=[O:18])=[CH:13][C:12]=3[F:21])[N:9]=[CH:10][C:3]=12.C(=O)([O-])N.[CH:26]([O:29][C:30]([N:32]1[CH2:37][CH2:36][CH:35]([OH:38])[CH2:34][CH2:33]1)=[O:31])([CH3:28])[CH3:27].CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1>[CH:26]([O:29][C:30]([N:32]1[CH2:33][CH2:34][CH:35]([O:38][C:2]2[N:7]=[CH:6][N:5]=[C:4]3[N:8]([C:11]4[CH:16]=[CH:15][C:14]([S:17]([CH3:20])(=[O:19])=[O:18])=[CH:13][C:12]=4[F:21])[N:9]=[CH:10][C:3]=23)[CH2:36][CH2:37]1)=[O:31])([CH3:28])[CH3:27] |f:3.4|

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
ClC1=C2C(=NC=N1)N(N=C2)C2=C(C=C(C=C2)S(=O)(=O)C)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O
Name
Quantity
66.57 g
Type
reactant
Smiles
C(C)(C)OC(=O)N1CCC(CC1)O
Step Three
Name
Quantity
37.09 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Four
Name
Quantity
1.6 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12 °C
Stirring
Type
CUSTOM
Details
with stirring into the reaction vessel under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction vessel
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer, nitrogen inlet
CUSTOM
Type
CUSTOM
Details
a slurry was obtained
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature gradually increased to 34° C. due to an exotherm
CUSTOM
Type
CUSTOM
Details
was brought down to 23-25° C
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The precipitate from the reaction mixture was filtered
WASH
Type
WASH
Details
washed with toluene (250 mL)
CUSTOM
Type
CUSTOM
Details
dried overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was slurried in EtOH (500 mL) at room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (2.5 L) until the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
The washed solid product was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing EtOH (1.3 L)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting clear solution was gradually cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The product (6) crystallized out and
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC(=O)N1CCC(CC1)OC1=C2C(=NC=N1)N(N=C2)C2=C(C=C(C=C2)S(=O)(=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 105.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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